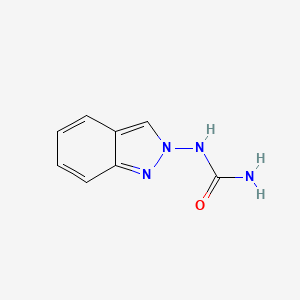

N-2H-Indazol-2-ylurea

Description

Structure

3D Structure

Properties

CAS No. |

88279-25-8 |

|---|---|

Molecular Formula |

C8H8N4O |

Molecular Weight |

176.18 g/mol |

IUPAC Name |

indazol-2-ylurea |

InChI |

InChI=1S/C8H8N4O/c9-8(13)11-12-5-6-3-1-2-4-7(6)10-12/h1-5H,(H3,9,11,13) |

InChI Key |

OQELQSOGOBSJCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1)NC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(2H-Indazol-2-yl)urea: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2H-Indazol-2-yl)urea, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes its chemical identity and extrapolates its likely properties based on known data from closely related 2H-indazole analogues. A detailed, plausible synthetic protocol is presented, leveraging established organic chemistry principles. This document aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel 2H-indazole-based urea derivatives.

Chemical Structure and Nomenclature

N-(2H-Indazol-2-yl)urea is a derivative of 2H-indazole, a bicyclic heteroaromatic system, where a urea functional group is attached to the nitrogen at the 2-position of the indazole ring.

-

IUPAC Name: (2H-Indazol-2-yl)urea

-

Molecular Formula: C₈H₈N₄O

-

Canonical SMILES: C1=CC=C2C(=C1)C=NN2C(=O)N

The core structure consists of a benzene ring fused to a pyrazole ring, forming the indazole scaffold. The urea moiety introduces potential for hydrogen bonding and interactions with biological targets.

Physicochemical and Pharmacological Properties (Predicted)

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Weight | 176.18 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid at room temperature | Based on similar small heterocyclic ureas |

| Melting Point | Expected to be >150 °C | General trend for aromatic ureas |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Based on the properties of related indazole compounds and the urea functional group. |

| pKa | The urea protons are weakly acidic. The indazole nitrogen atoms are basic. | General characteristics of urea and indazole moieties. |

| LogP | Estimated to be in the range of 1.0 - 2.0 | Calculated based on chemical structure. |

| Biological Activity | Potential as kinase inhibitor, anti-inflammatory, or antimicrobial agent.[1][2][3] | The 2H-indazole scaffold is a known pharmacophore in various drug discovery programs.[1][2][3] Urea derivatives are also common in bioactive molecules. |

Synthesis and Experimental Protocols

The synthesis of N-(2H-Indazol-2-yl)urea is not explicitly described in the literature. However, a plausible and robust synthetic route can be designed based on the well-established reaction between an amine and an isocyanate to form a urea linkage. The key precursor for this synthesis is 2-amino-2H-indazole. While data on the unsubstituted 2-amino-2H-indazole is scarce, its existence is supported by the reported synthesis of various substituted analogues.[1][4][5]

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a suitable 2-nitro-substituted benzene derivative, leading to the formation of 2-amino-2H-indazole, which is then reacted to form the target urea.

Caption: Proposed two-step synthesis of N-(2H-Indazol-2-yl)urea.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-2H-indazole

This protocol is adapted from general procedures for the synthesis of 2H-indazoles via reductive cyclization.[6][7]

-

Formation of the Hydrazone Intermediate: To a solution of 2-nitrobenzaldehyde (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents). The mixture is stirred at room temperature for 2-4 hours, during which the hydrazone product precipitates. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Reductive Cyclization (Cadogan Reaction): The 2-nitrobenzaldehyde hydrazone (1 equivalent) is dissolved in a high-boiling point solvent such as toluene or xylene. Triphenylphosphine (1.5 equivalents) is added, and the mixture is heated to reflux (110-140 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-2H-indazole.

Step 2: Synthesis of N-(2H-Indazol-2-yl)urea

This procedure is based on standard methods for urea synthesis from amines.

-

Reaction Setup: To a solution of 2-amino-2H-indazole (1 equivalent) in a mixture of acetic acid and water, add a solution of potassium isocyanate (KOCN) (1.2 equivalents) in water dropwise at room temperature.

-

Reaction and Product Formation: The reaction mixture is stirred at room temperature for 12-18 hours. The formation of the urea product, which is likely to be a solid, can be observed.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2H-Indazol-2-yl)urea.

Potential Signaling Pathways and Biological Relevance

The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, particularly protein kinases.[3] Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The urea moiety can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the hinge region of a kinase.

Caption: Hypothetical mechanism of action via kinase inhibition.

Conclusion

While N-(2H-Indazol-2-yl)urea is not a well-characterized compound, its chemical structure suggests significant potential for applications in drug discovery. This technical guide provides a solid theoretical foundation for its synthesis and predicted properties, drawing upon the rich chemistry of the 2H-indazole family. The proposed synthetic route is robust and relies on well-understood chemical transformations. Further experimental validation of these protocols and a thorough investigation of the biological activities of this compound are warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-AMINO-2-METHYL-2H-INDAZOLE | 50593-30-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2H-Indazole synthesis [organic-chemistry.org]

- 7. escholarship.org [escholarship.org]

An In-depth Technical Guide on the Synthesis of N-2H-Indazol-2-ylurea

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide outlines a proposed synthetic pathway for N-2H-Indazol-2-ylurea, a molecule of interest for its potential applications in medicinal chemistry. Due to the absence of a directly reported synthesis in the current literature, this document details a rational, two-step approach. The synthesis commences with the formation of the key intermediate, 2-aminoindazole, from readily available starting materials. This is followed by the introduction of the urea functionality at the N-2 position. This guide provides detailed experimental protocols for each step, based on established and analogous chemical transformations. All quantitative data from referenced procedures are summarized for clarity, and the logical workflow of the synthesis is visually represented using a Graphviz diagram.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The indazole scaffold is a key component in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of specifically substituted indazoles is therefore a critical area of research for the development of novel therapeutic agents.

This guide focuses on a proposed synthesis for this compound. The synthetic strategy is designed to be efficient and modular, allowing for potential future derivatization. The pathway is divided into two primary stages:

-

Synthesis of 2-Aminoindazole : The formation of the core 2H-indazole ring with an amino group at the N-2 position.

-

Urea Formation : The reaction of 2-aminoindazole with a suitable reagent to introduce the urea moiety.

The protocols described herein are based on well-established organic synthesis methodologies, ensuring a high probability of success in a laboratory setting.

Proposed Synthesis Pathway

The proposed synthesis of this compound begins with the preparation of 2-aminoindazole. A common and effective method for the synthesis of 2-aminoindazoles involves the cyclization of a hydrazone derived from an ortho-substituted benzaldehyde. In this proposed pathway, o-nitrobenzaldehyde is used as the starting material.

The overall synthetic scheme is as follows:

Step 1: Synthesis of 2-Aminoindazole

-

Part A: Formation of o-Nitrobenzaldehyde Hydrazone: o-Nitrobenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

-

Part B: Reductive Cyclization: The o-nitrobenzaldehyde hydrazone undergoes a reductive cyclization to yield 2-aminoindazole. This transformation can be achieved using various reducing agents, with triphenylphosphine being a common choice for this type of reaction.

Step 2: Synthesis of this compound

-

The synthesized 2-aminoindazole is then reacted with an in situ generated isocyanic acid (from the reaction of sodium cyanate with an acid) to form the final product, this compound. This is a widely used method for the preparation of N-substituted ureas from primary amines.[1][2]

Synthesis Pathway Diagram

The logical flow of the proposed synthesis is illustrated in the following diagram:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for analogous reactions.

Step 1: Synthesis of 2-Aminoindazole

Part A: Synthesis of o-Nitrobenzaldehyde Hydrazone

This procedure is adapted from standard methods for hydrazone formation.[3]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-nitrobenzaldehyde (10.0 g, 66.2 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (3.3 mL, 66.2 mmol) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield o-nitrobenzaldehyde hydrazone as a yellow solid.

Part B: Reductive Cyclization to 2-Aminoindazole

This protocol is based on the reductive cyclization of nitro arenes.[4]

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend the o-nitrobenzaldehyde hydrazone (from Step 1A) in dry toluene (200 mL).

-

Addition of Reducing Agent: Add triphenylphosphine (20.9 g, 79.4 mmol) to the suspension.

-

Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-aminoindazole.

Step 2: Synthesis of this compound

This procedure is adapted from a general method for the synthesis of N-substituted ureas in water.[1][2]

-

Reaction Setup: In a 100 mL beaker, dissolve 2-aminoindazole (5.0 g, 37.5 mmol) in a mixture of water (50 mL) and concentrated hydrochloric acid (3.1 mL, 37.5 mmol). Stir until a clear solution is obtained.

-

Addition of Cyanate: In a separate beaker, dissolve sodium cyanate (2.7 g, 41.3 mmol) in water (20 mL). Add this solution dropwise to the stirred solution of 2-aminoindazole hydrochloride at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. The product will precipitate as a white solid.

-

Workup: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 60 °C to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis, based on reported yields for analogous reactions in the literature.

Table 1: Reagents and Expected Yields

| Step | Starting Material | Reagent(s) | Product | Expected Yield (%) |

| 1A | o-Nitrobenzaldehyde | Hydrazine Hydrate | o-Nitrobenzaldehyde Hydrazone | 90-95 |

| 1B | o-Nitrobenzaldehyde Hydrazone | Triphenylphosphine | 2-Aminoindazole | 70-80 |

| 2 | 2-Aminoindazole | Sodium Cyanate, HCl | This compound | 85-95[1][2] |

Table 2: Physical and Spectroscopic Data of Key Intermediate and Final Product (Predicted)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Aminoindazole | C₇H₇N₃ | 133.15 | Off-white to pale yellow solid | ~150-155 |

| This compound | C₈H₈N₄O | 176.18 | White to off-white solid | Not available |

Conclusion

This technical guide provides a comprehensive and detailed proposed pathway for the synthesis of this compound. The described two-step synthesis, commencing from o-nitrobenzaldehyde, is based on well-established and reliable chemical transformations. The provided experimental protocols and expected data offer a solid foundation for researchers to successfully synthesize this target molecule in a laboratory setting. This pathway opens the door for further exploration of the biological activities of this compound and its derivatives in the context of drug discovery and development.

References

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2H-Indazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Mechanism of Action of Indazole Urea Derivatives as Soluble Epoxide Hydrolase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "N-2H-Indazol-2-ylurea" is not documented in publicly available scientific literature. This guide therefore focuses on the well-established mechanism of action for the broader class of indazole urea derivatives as potent inhibitors of soluble epoxide hydrolase (sEH), a mechanism for which this class of compounds is known. The data and structures presented are representative of this class.

Executive Summary

Indazole urea derivatives represent a significant class of small molecule inhibitors targeting soluble epoxide hydrolase (sEH), a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds prevent the degradation of EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] The subsequent increase in endogenous EET levels enhances their beneficial downstream effects, including vasodilation, anti-inflammatory responses, and cellular protection.[2][3] This mechanism positions indazole urea derivatives as promising therapeutic candidates for cardiovascular diseases, inflammation, and pain management. This document provides a comprehensive overview of this mechanism, supported by experimental data, detailed protocols, and visual representations of the key biological pathways.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary mechanism of action for indazole urea derivatives is the potent and selective inhibition of soluble epoxide hydrolase (sEH, E.C. 3.3.2.10).

The Role of Soluble Epoxide Hydrolase (sEH)

sEH is a cytosolic enzyme that plays a key role in the metabolism of lipid signaling molecules.[1] Specifically, it catalyzes the hydrolysis of epoxy fatty acids, most notably the four regioisomers of EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET), which are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[3][4] The hydrolysis of the epoxide group on EETs by sEH yields the corresponding DHETs, which are generally considered less biologically active.[1][4] Therefore, sEH activity is a critical determinant of the bioavailability and functional lifespan of EETs in tissues.[4]

Indazole Urea Derivatives as sEH Inhibitors

The urea functionality is a key pharmacophore in a multitude of sEH inhibitors due to its ability to form critical hydrogen bond interactions within the enzyme's active site. The indazole scaffold provides a rigid and tunable platform for positioning the urea moiety and for optimizing pharmacokinetic properties.

A representative structure of an indazole urea sEH inhibitor is presented below:

Caption: Representative chemical structure of an indazole urea sEH inhibitor.

These inhibitors are typically competitive, binding tightly within the catalytic site of sEH. This binding prevents the substrate (EETs) from accessing the catalytic triad (Asp334, Tyr382, Tyr465) responsible for the epoxide ring-opening reaction.[4] The result is a stabilization of EET levels, leading to the enhancement of their downstream signaling effects.

Signaling Pathways Modulated by sEH Inhibition

By increasing the bioavailability of EETs, indazole urea derivatives potentiate multiple downstream signaling cascades. EETs exert their effects through various mechanisms, including activation of G-protein coupled receptors, ion channels, and intracellular signaling pathways that promote vasodilation and resolve inflammation.[4]

Caption: Signaling pathway modulated by sEH inhibition.

Key downstream pathways affected by elevated EET levels include:

-

PI3K/Akt/eNOS Pathway: EETs can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[5][6] Activated eNOS produces nitric oxide (NO), a potent vasodilator.

-

ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is also modulated by EETs, contributing to cellular processes like proliferation and angiogenesis.[5][6]

-

NF-κB Inhibition: EETs have been shown to exert anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes.[5]

Quantitative Data on sEH Inhibition

The potency of indazole urea derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for a series of hypothetical indazole urea analogs against human sEH (hsEH).

| Compound ID | R1-Group (Indazole Position) | R2-Group (Urea Terminus) | hsEH IC50 (nM) |

| IU-001 | H | 4-Chlorophenyl | 15.2 |

| IU-002 | H | 4-Trifluoromethylphenyl | 8.5 |

| IU-003 | H | Cyclohexyl | 25.0 |

| IU-004 | 3-Methyl | 4-Chlorophenyl | 12.8 |

| IU-005 | 3-Methyl | 4-Trifluoromethylphenyl | 5.1 |

Data are representative and compiled for illustrative purposes based on known structure-activity relationships of urea-based sEH inhibitors.

Experimental Protocols

The determination of sEH inhibitory activity is crucial for drug development. A common and sensitive method is the fluorescence-based inhibition assay.

Fluorescence-Based sEH Inhibition Assay

This assay measures the enzymatic activity of recombinant sEH by monitoring the hydrolysis of a non-fluorescent substrate into a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is used to calculate its IC50 value.

References

- 1. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]

- 6. Neovasculogenic effect of 11,12-epoxyeicosatrienoic acid involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Indazolyl Ureas: A Technical Overview for Drug Discovery Professionals

Topic: Indazolyl Ureas Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

Indazolyl ureas have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of this compound class, with a particular focus on their synthesis, mechanism of action, and therapeutic potential, primarily in oncology. While the specific compound "N-2H-Indazol-2-ylurea" with CAS number 88279-25-8 is not documented in publicly available scientific literature, this guide will delve into the broader class of indazolyl ureas, for which substantial research exists. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction to the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in drug discovery.[1] This core is present in several FDA-approved drugs and clinical candidates. The two tautomeric forms, 1H-indazole and 2H-indazole, allow for diverse substitution patterns, leading to a wide array of pharmacological profiles. Indazole derivatives have been investigated for various therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents.[2][3][4]

The Emergence of Indazolyl Ureas in Kinase Inhibition

A significant breakthrough in the therapeutic application of the indazole scaffold came with the incorporation of a urea moiety, leading to the development of potent kinase inhibitors. Many of these compounds function as Type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, often exhibiting greater selectivity compared to ATP-competitive Type I inhibitors.

A noteworthy example is the discovery of a series of 3-aminoindazole-based ureas as potent receptor tyrosine kinase (RTK) inhibitors.[5] These compounds effectively target the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, crucial mediators of tumor angiogenesis.[5]

Synthesis of Indazolyl Ureas

The synthesis of indazolyl ureas typically involves the coupling of an amino-indazole core with a substituted isocyanate or the reaction of an indazolyl isocyanate with a desired amine. The general synthetic strategies often involve multi-step procedures to construct the substituted indazole nucleus, followed by the introduction of the urea functionality.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for indazolyl ureas.

Mechanism of Action: Targeting Kinase Activity

Indazolyl ureas often exert their biological effects by inhibiting protein kinases. The urea moiety plays a crucial role in binding to the kinase active site. Specifically, it can form key hydrogen bonds with the hinge region of the kinase, mimicking the adenine portion of ATP. The indazole ring and its substituents can then extend into other pockets of the ATP-binding site, contributing to potency and selectivity.

Signaling Pathway Inhibition by Indazolyl Urea Kinase Inhibitors:

Caption: Inhibition of RTK signaling by indazolyl ureas.

Biological Activities and Therapeutic Potential

The primary therapeutic application of indazolyl ureas investigated to date is in oncology. By inhibiting key kinases involved in tumor growth, angiogenesis, and metastasis, these compounds have shown significant anti-cancer activity in both preclinical and clinical settings.

Anti-Cancer Activity

Numerous studies have reported the synthesis and evaluation of indazole derivatives, including ureas, as potent anti-cancer agents.[2][3] For instance, certain indazole derivatives have demonstrated potent growth inhibitory activity against various cancer cell lines, with IC50 values in the sub-micromolar range.[3] The proposed mechanisms for their anti-cancer effects include the induction of apoptosis, inhibition of cell proliferation, and disruption of cell migration and invasion.[3]

Other Potential Therapeutic Areas

While oncology is the most explored area, the diverse biological activities of the indazole scaffold suggest that indazolyl ureas may have potential in other therapeutic areas as well. These could include inflammatory diseases, neurodegenerative disorders, and infectious diseases.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for a well-characterized indazolyl urea, ABT-869, a potent inhibitor of VEGFR and PDGFR kinases.[5]

| Compound | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) |

| ABT-869 | KDR (VEGFR2) | 4 | HUVEC Proliferation | 3 |

| ABT-869 | PDGFRβ | 37 | - | - |

| ABT-869 | Flt-1 (VEGFR1) | 1 | - | - |

| ABT-869 | Flt-4 (VEGFR3) | 13 | - | - |

| ABT-869 | Kit | 2 | - | - |

Experimental Protocols

General Procedure for the Synthesis of N,N'-Disubstituted Ureas

To a solution of the appropriate amino-indazole (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added the corresponding isocyanate (1-1.2 equivalents). The reaction mixture is typically stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N,N'-disubstituted indazolyl urea.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases can be determined using various commercially available assay kits or in-house developed assays. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

Example Protocol Outline:

-

Prepare Assay Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, ATP, and a substrate peptide.

-

Enzyme and Inhibitor Incubation: The kinase enzyme is pre-incubated with varying concentrations of the test compound (e.g., indazolyl urea) for a defined period.

-

Initiate Reaction: The kinase reaction is initiated by the addition of a mixture of ATP (often radiolabeled, e.g., [γ-33P]ATP) and the substrate peptide.

-

Incubate: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

-

Stop Reaction and Measure Activity: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a change in fluorescence intensity is measured.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Indazolyl ureas represent a versatile and promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. While the specific compound "this compound" with CAS number 88279-25-8 remains elusive in the current literature, the broader family of indazolyl ureas continues to be an active and fruitful area of research for the development of novel targeted therapies. Future investigations may further expand the therapeutic applications of this important chemical scaffold.

References

- 1. pnrjournal.com [pnrjournal.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

"biological activity of indazole urea derivatives"

An In-depth Technical Guide on the Biological Activity of Indazole Urea Derivatives

Abstract

Indazole urea derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comprehensive overview of their multifaceted roles as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. We delve into their mechanisms of action, present quantitative data on their potency, and detail the experimental protocols used for their evaluation. Furthermore, this document visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Introduction

The indazole core is a privileged scaffold in drug discovery, and its urea derivatives have been extensively explored for their potent inhibitory effects on various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous pathologies, particularly cancer. This guide focuses on the biological activities of prominent indazole urea derivatives, including their interactions with key targets like Raf kinases, p38 MAP kinase, and receptor tyrosine kinases such as VEGFR and PDGFR.

Mechanism of Action: Targeting Key Signaling Pathways

Indazole urea derivatives primarily exert their biological effects by acting as ATP-competitive inhibitors of protein kinases. This inhibition disrupts downstream signaling cascades that are critical for cell proliferation, survival, and angiogenesis.

The RAF-MEK-ERK (MAPK) Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression and preventing apoptosis. Mutations in BRAF, a key member of the Raf kinase family, are prevalent in various cancers.

Indazole urea derivatives, such as sorafenib, have been shown to be potent inhibitors of Raf kinases, including both wild-type and mutant forms of BRAF. By binding to the ATP-binding pocket of the kinase domain, these compounds prevent the phosphorylation and activation of MEK, which in turn inhibits the activation of ERK. This blockade of the MAPK pathway ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells.

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by indazole urea derivatives.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is implicated in inflammatory diseases and cancer. Certain indazole urea derivatives have been identified as potent inhibitors of p38α kinase. These compounds typically function as type II inhibitors, binding to the DFG-out (inactive) conformation of the kinase. This mode of inhibition stabilizes the inactive state of the enzyme, preventing its activation and subsequent downstream signaling.

Caption: Inhibition of the p38 MAPK signaling pathway by indazole urea derivatives.

Angiogenesis Signaling: Targeting VEGFR and PDGFR

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) are key receptor tyrosine kinases that drive angiogenesis. Many indazole urea derivatives are multi-target inhibitors that potently block the activity of VEGFR and PDGFR. By inhibiting these receptors on endothelial cells, these compounds can suppress tumor-associated angiogenesis, thereby limiting the supply of nutrients and oxygen to the tumor.

Quantitative Biological Data

The potency of indazole urea derivatives has been extensively characterized using various in vitro assays. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole Urea Derivatives

| Compound | Target Kinase | IC50 (nM) | Assay Type |

| Sorafenib | BRAF (wild-type) | 6 | Kinase Assay |

| BRAF (V600E) | 22 | Kinase Assay | |

| VEGFR-2 | 90 | Kinase Assay | |

| PDGFR-β | 57 | Kinase Assay | |

| p38α | 58 | Kinase Assay | |

| Linifanib (ABT-869) | VEGFR-2 | 4 | Kinase Assay |

| PDGFR-β | 66 | Kinase Assay | |

| Axitinib | VEGFR-1 | 0.1 | Kinase Assay |

| VEGFR-2 | 0.2 | Kinase Assay | |

| VEGFR-3 | 0.1-0.3 | Kinase Assay | |

| PDGFR-β | 1.6 | Kinase Assay |

Table 2: Cellular Activity of Representative Indazole Urea Derivatives

| Compound | Cell Line | Assay | GI50/IC50 (nM) |

| Sorafenib | A375 (BRAF V600E) | Cell Proliferation | 290 |

| HT-29 (BRAF wild-type) | Cell Proliferation | >10,000 | |

| Axitinib | HUVEC | Cell Proliferation | 0.05 |

Experimental Protocols

The evaluation of the biological activity of indazole urea derivatives involves a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Recombinant human kinase, biotinylated peptide substrate, ATP, and the indazole urea derivative (test compound) are prepared in an appropriate assay buffer.

-

Incubation: The kinase is pre-incubated with varying concentrations of the test compound in a microplate well.

-

Reaction Initiation: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Detection: The amount of phosphorylated substrate is quantified. A common method involves using a specific antibody that recognizes the phosphorylated substrate, often coupled with a detection system such as luminescence or fluorescence.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the indazole urea derivative.

-

Incubation: The plates are incubated for a period of time, typically 48 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a variety of methods, such as the MTS or MTT assay, which measures mitochondrial metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).

-

Data Analysis: The results are used to generate a dose-response curve, from which the GI50 or IC50 value (the concentration of compound that causes 50% growth inhibition or is cytotoxic to 50% of the cells) is calculated.

Conclusion

Indazole urea derivatives represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their ability to target multiple key signaling pathways, including the RAF-MEK-ERK and p38 MAPK pathways, as well as angiogenesis-related receptor tyrosine kinases, underscores their importance in modern drug discovery. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working to further explore and harness the biological activities of these promising compounds. Continued research in this area is crucial for the development of new and more effective therapies for a range of human diseases.

In Vitro Cytotoxicity of Indazole-Based Urea Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a prominent feature in numerous FDA-approved small molecule anti-cancer drugs. Its derivatives, particularly those incorporating a urea moiety, have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this class of compounds, detailing experimental data, methodologies, and associated signaling pathways.

Quantitative Cytotoxicity Data

The in vitro antiproliferative activity of various indazole-based urea derivatives has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxicity, are summarized below.

| Compound | Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][2] |

| 1a | HCT-116 (Colon Cancer) | 2.10 | [3] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | 4.14 | [3] | |

| 1b | HCT-116 (Colon Cancer) | 2.91 | [3] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | 5.93 | [3] | |

| 1c | HCT-116 (Colon Cancer) | 3.28 | [3] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | 5.36 | [3] | |

| 1i | HCT-116 (Colon Cancer) | 1.0 | [3] |

| PLC/PRF/5 (Hepatocellular Carcinoma) | 3.48 | [3] | |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |

| HEK-293 (Normal Kidney) | 33.2 | [4] | |

| 5k | Hep-G2 (Hepatoma) | 3.32 | [4] |

| 6e | CCRF-CEM (Leukemia) | 0.901 | [5] |

| MOLT-4 (Leukemia) | 0.525 | [5] | |

| CAKI-1 (Kidney Cancer) | 0.992 | [5] | |

| 6f | Various Cancer Cell Lines | 1.55 - 7.4 | [5] |

| Selenourea 1g | Various Cancer Cell Lines | < 10 | [6] |

Note: The specific structure of "N-2H-Indazol-2-ylurea" was not explicitly detailed in the reviewed literature; the data presented is for structurally related and biologically active indazole urea derivatives.

Experimental Protocols

The evaluation of the in vitro cytotoxicity of indazole-based urea derivatives typically involves a series of standardized assays to determine their effects on cell viability, proliferation, and the underlying mechanisms of cell death.

1. Cell Viability and Proliferation Assay (MTT Assay)

The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., an indazole urea derivative) and a vehicle control for a specified period (e.g., 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

-

2. Apoptosis Assessment

Several methods are employed to determine if the cytotoxic effects of indazole urea derivatives are mediated by the induction of apoptosis (programmed cell death).

-

DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, which are characteristic of apoptosis, can be visualized by fluorescence microscopy after DAPI staining.

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the differentiation between viable, apoptotic, and necrotic cells. Acridine orange stains both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide is only taken up by cells with compromised membrane integrity and stains the nucleus red. Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange to red condensed chromatin, and necrotic cells have a uniformly orange to red nucleus.

-

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7.[7] These assays often use a substrate that, when cleaved by the active caspase, produces a fluorescent or colorimetric signal. An increase in caspase-3/7 activity is a strong indicator of apoptosis induction.[7]

-

Western Blot Analysis of Apoptotic Proteins: The expression levels of key proteins involved in the apoptotic pathway, such as the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, can be quantified by Western blotting. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis. The cleavage of caspase-3 can also be detected by Western blot.

3. Cell Migration and Invasion Assays

To evaluate the potential of these compounds to inhibit metastasis, in vitro cell migration and invasion assays are conducted.

-

Wound Healing Assay (Migration): A "scratch" or "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with the test compound. The ability of the cells to migrate and close the wound over time is monitored by microscopy and compared to untreated control cells.

-

Transwell Invasion Assay: This assay uses a chamber with a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The test compound is added to the cells. After incubation, the number of cells that have invaded through the Matrigel and the membrane to the lower surface is quantified. A reduction in the number of invaded cells indicates an anti-invasive effect.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of indazole-based urea derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and death.

Apoptosis Induction:

A primary mechanism of action for many cytotoxic indazole derivatives is the induction of apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.

Caption: Proposed intrinsic apoptosis pathway induced by indazole urea derivatives.

Treatment with these compounds can lead to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1][2] This is often accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] These events culminate in the activation of executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.[1][2]

Inhibition of Cell Migration and Invasion:

Certain indazole derivatives have been shown to disrupt cell migration and invasion. This is associated with the modulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, a key step in cancer cell invasion. A reduction in MMP9 and an increase in its endogenous inhibitor, TIMP2, have been observed following treatment with some indazole compounds.[1][2]

Caption: Inhibition of cell migration and invasion by modulating MMPs.

Kinase Inhibition:

The indazole scaffold is a known "hinge-binding" fragment, which is a key interaction for many kinase inhibitors.[4] Some indazole-based urea derivatives have been designed to target specific kinases involved in cancer progression, such as VEGFR-2, which plays a crucial role in angiogenesis.[5]

Caption: A typical workflow for the discovery of novel indazole-based cytotoxic agents.

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. ovid.com [ovid.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Novel seleno- and thio-urea derivatives with potent in vitro activities against several cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

Spectroscopic and Synthetic Insights into N-2H-Indazol-2-ylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for the novel compound N-2H-Indazol-2-ylurea. Due to the limited availability of direct experimental data for this specific molecule, this report leverages spectral information from the parent 2H-indazole scaffold, urea, and structurally related N-aryl ureas to forecast its characteristic spectral features. Furthermore, a detailed, plausible synthetic protocol for its preparation is proposed, alongside workflows for its synthesis and spectroscopic analysis, to facilitate future research and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of spectroscopic data from 2H-indazole, urea, and N-phenylurea.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.5 - 8.7 | s | 1H | H-3 (indazole) | - |

| ~7.7 - 7.8 | d | 1H | H-7 (indazole) | ~8.0 |

| ~7.5 - 7.6 | d | 1H | H-4 (indazole) | ~8.0 |

| ~7.3 - 7.4 | t | 1H | H-6 (indazole) | ~7.5 |

| ~7.1 - 7.2 | t | 1H | H-5 (indazole) | ~7.5 |

| ~9.0 - 9.2 | s | 1H | NH (urea) | - |

| ~6.0 - 6.2 | s | 2H | NH₂ (urea) | - |

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 157 | C=O (urea) |

| ~148 - 150 | C-7a (indazole) |

| ~128 - 130 | C-3 (indazole) |

| ~126 - 128 | C-3a (indazole) |

| ~125 - 127 | C-6 (indazole) |

| ~121 - 123 | C-4 (indazole) |

| ~120 - 122 | C-5 (indazole) |

| ~110 - 112 | C-7 (indazole) |

Predicted solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (urea NH and NH₂) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1680 - 1660 | Strong | C=O stretching (Amide I) |

| 1620 - 1600 | Medium | N-H bending (Amide II) |

| 1600 - 1450 | Medium to Weak | C=C stretching (aromatic) |

| 1400 - 1200 | Medium | C-N stretching |

| 800 - 700 | Strong | C-H bending (out-of-plane aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity | Assignment |

| 177 | High | [M+H]⁺ (Molecular Ion) |

| 133 | Medium | [M - CONH₂]⁺ |

| 118 | High | [Indazole]⁺ |

Experimental Protocols

A plausible two-step synthesis for this compound is proposed, commencing with the synthesis of the key intermediate, 2-amino-2H-indazole.

Synthesis of 2-amino-2H-indazole

A potential route to 2-amino-2H-indazole involves the reductive cyclization of 2-nitrobenzonitrile.

Materials:

-

2-nitrobenzonitrile

-

Hydrazine hydrate

-

Palladium on charcoal (10%)

-

Ethanol

-

Ethyl acetate

-

Sodium sulfate

Procedure:

-

To a solution of 2-nitrobenzonitrile (1.0 eq) in ethanol, add 10% palladium on charcoal (0.1 eq).

-

To this suspension, add hydrazine hydrate (3.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-2H-indazole.

Synthesis of this compound

The synthesis of the target compound can be achieved by the reaction of 2-amino-2H-indazole with an isocyanate equivalent.

Materials:

-

2-amino-2H-indazole

-

Potassium isocyanate

-

Hydrochloric acid (1 M)

-

Water

-

Dichloromethane

Procedure:

-

Dissolve 2-amino-2H-indazole (1.0 eq) in 1 M hydrochloric acid.

-

To this solution, add a solution of potassium isocyanate (1.1 eq) in water dropwise at 0-5 °C.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of this compound.

Caption: Proposed two-step synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium

An In-Depth Technical Guide to the Thermodynamic Stability of 2H-Indazole Tautomers

For Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The indazole ring system exists in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can interconvert.[1][2][4][5] The thermodynamic stability of these tautomers is of paramount importance as it significantly influences the molecule's synthesis, reactivity, physical properties, and, crucially, its biological activity and drug-receptor interactions.[1] This guide provides a comprehensive overview of the thermodynamic stability of 2H-indazole, presenting quantitative data, experimental and computational protocols, and the key factors governing the tautomeric equilibrium.

Indazole primarily exists as two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer possesses a benzenoid structure, while the 2H-tautomer has a quinonoid form.[4][6] Generally, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in most conditions, including the gas phase, in solution, and in the solid state.[1][2][4] The lower stability of the 2H-indazole is often attributed to a loss of aromaticity associated with its quinoid structure.[7]

Quantitative Analysis of Thermodynamic Stability

Numerous computational and experimental studies have quantified the energy difference between the 1H and 2H tautomers. The 1H form is consistently found to be more stable by several kcal/mol. The precise energy difference, however, varies with the methodology and the phase (gas or solution).

| Method/Level of Theory | Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | ΔH (1H → 2H) (kcal/mol) | ΔG (1H → 2H) (kcal/mol) | Reference |

| MP2 | 6-31G | Gas | 3.6 | 3.9 | 4.1 | Catalan et al., 1996[6][8][9] |

| MP2 | 6-31G | Gas | 4.08 | - | - | Catalan et al., 1996[8] |

| MP2 | 6-31G** | Aqueous | - | - | 17.2 kJ/mol (~4.1) | Science of Synthesis, Vol. 12.2[10] |

| MP2 | cc-pVTZ | Gas | 13.6 kJ/mol (~3.25) | - | - | Theoretical estimation...[7] |

| B3LYP | 6-31G* | Gas | 5.3 | - | - | Theoretical estimation...[7] |

| B3LYP | 6-311++G(d,p) | - | 20 kJ/mol (~4.8) | - | - | J. Org. Chem.[11] |

| LCGO | - | - | 10.7 | - | - | Ab initio results...[6] |

| STO-3G//STO-3G | - | - | 10.0 - 12.9 | - | - | Ab initio results...[6] |

| 6-31G//6-31G | - | - | 9.2 - 10.0 | - | - | Ab initio results...[6] |

| pKₐ measurements | - | Water | - | - | 2.3 | Catalan et al.[4][8] |

| NMR-NQR & Calculations | - | - | 21.4 kJ/mol (~5.1) | - | - | MDPI[12] |

Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

Factors Influencing Tautomeric Stability

While 1H-indazole is generally more stable, the equilibrium can be influenced by several factors:

-

Substituents: Electron-withdrawing groups (e.g., -NO₂) or other specific substituents can decrease the energy difference between the tautomers, although the 1H form usually remains more stable.[7]

-

Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium. However, studies have shown the 1H-form maintains its greater stability regardless of the solvent.[13]

-

Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can significantly stabilize the 2H-tautomer in certain substituted indazoles.[9][14][15] For instance, in some 3-substituted indazoles, the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds can make the 2H form predominate in aprotic solvents.[9][14][15]

Methodologies for Determining Tautomer Stability

A combination of experimental and computational methods is employed to study the thermodynamics of indazole tautomers.

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To identify the predominant tautomer in solution and solid state.

-

Methodology: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the indazole derivative in various solvents (e.g., CDCl₃, DMSO-d₆).[16] The chemical shifts and coupling constants are compared with those of known N-alkylated 1H- and 2H-indazole standards. Solid-state NMR (CP/MAS technique) can be used to determine the structure in the solid phase.[16]

-

-

UV Spectroscopy:

-

Objective: To provide evidence for the major tautomer in the gas phase.

-

Methodology: The electronic absorption spectrum of the indazole is recorded at an elevated temperature (e.g., 80 °C) in the gas phase. This spectrum is then compared to the spectra of 1-methyl- and 2-methylindazole, which serve as fixed models for the 1H- and 2H-tautomers, respectively. A strong resemblance to the 1-methylindazole spectrum indicates the predominance of the 1H-tautomer.[8]

-

-

pKₐ Measurements:

-

Objective: To determine the tautomeric equilibrium constant (KT) in aqueous solution.

-

Methodology: The acidity constants (pKₐ) of the indazole and its N-methylated derivatives are determined, typically by spectrophotometric or potentiometric titration. The tautomeric equilibrium constant can then be calculated from these values, which allows for the calculation of the Gibbs free energy difference (ΔG).[8]

-

-

Nuclear Quadrupole Resonance (NQR) Spectroscopy:

-

Objective: To identify the tautomeric form in the solid state.

-

Methodology: Combined with NMR, ¹⁴N NQR spectroscopy provides data that can be compared with parameters calculated via quantum chemical methods for both tautomeric forms. A match between the experimental and calculated NQR parameters allows for unambiguous identification of the tautomer present in the solid state.[12][17]

-

Computational Protocols

-

Quantum Chemical Calculations:

-

Objective: To calculate the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers.

-

Methodology: The geometries of the 1H- and 2H-indazole tautomers are optimized using ab initio (e.g., Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) (e.g., B3LYP functional) methods.[7][8][18] A suitable basis set, such as 6-31G** or cc-pVTZ, is chosen.[7][8] Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections for enthalpy and Gibbs free energy.[8] Solvent effects can be modeled using continuum solvation models like the Onsager model.[17]

-

Significance in Drug Development

The tautomeric state of an indazole-based drug candidate is critical. The two tautomers have different shapes, dipole moments, and hydrogen bonding capabilities (donor/acceptor patterns).[4] These differences dictate how the molecule will interact with its biological target.

-

Receptor Binding: A drug's efficacy is dependent on its ability to fit into the binding pocket of a target protein. Since 1H- and 2H-tautomers have distinct structures, one may bind with significantly higher affinity than the other.

-

Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity, and membrane permeability, which are crucial for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Synthesis and Intellectual Property: Controlling the synthesis to produce the desired, more active tautomer is a key challenge.[19] Furthermore, different tautomers can be considered distinct chemical entities, which has implications for patent claims.

References

- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 14. cris.bgu.ac.il [cris.bgu.ac.il]

- 15. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

N-2H-Indazol-2-ylurea: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-2H-indazol-2-ylurea scaffold has emerged as a significant pharmacophore in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this important chemical moiety and its role in contemporary therapeutic design.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] The constitutional isomers, 1H- and 2H-indazole, offer distinct vectors for substitution, allowing for the fine-tuning of physicochemical and pharmacological properties. While the 1H-indazole isomer is thermodynamically more stable, the 2H-indazole scaffold has garnered significant attention for its role in targeted therapies, particularly as a hinge-binding motif in kinase inhibitors.[1]

The addition of a urea linkage at the N-2 position of the indazole core creates the this compound pharmacophore. This moiety has proven to be a highly effective scaffold for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders. The urea group provides crucial hydrogen bonding interactions with the protein backbone, while the indazole ring and its substituents can be tailored to occupy specific hydrophobic pockets within the kinase active site, thereby conferring potency and selectivity. This guide will delve into the technical aspects of this compound as a pharmacophore, with a focus on its application in the development of inhibitors for key kinases such as p38 MAPK and VEGFR-2.

The this compound Pharmacophore: Key Features

A pharmacophore is defined as the spatial arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a biological response. The this compound moiety possesses a distinct set of features that contribute to its efficacy as a kinase inhibitor.

Key Pharmacophoric Features:

-

Hydrogen Bond Donor/Acceptor Network: The urea linkage is a critical component, featuring two N-H groups that act as hydrogen bond donors and a carbonyl group that serves as a hydrogen bond acceptor. This arrangement allows for multiple, strong hydrogen bonding interactions with the hinge region of the kinase active site, a key determinant of binding affinity.

-

Hydrophobic Scaffolding: The indazole ring provides a rigid, aromatic scaffold that can be directed into hydrophobic pockets within the kinase domain. Substituents on the indazole ring can be varied to optimize these hydrophobic interactions and enhance selectivity.

-

Vectorial Orientation: The N-2 substitution on the indazole ring directs the urea moiety and its appended aryl group towards the solvent-exposed region of the ATP-binding pocket, allowing for further interactions and modulation of pharmacokinetic properties. The nitrogen at the 2-position of the indazole can also participate in hydrogen bonding with the backbone NH of specific amino acid residues in the hinge region, such as Alanine.[2]

References

Potential Therapeutic Targets of N-2H-Indazol-2-ylurea: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential therapeutic targets for N-2H-Indazol-2-ylurea based on the activities of structurally related indazole-urea and indazole-carboxamide compounds. The specific compound "this compound" is not extensively characterized in publicly available literature. Therefore, the targets and pathways described herein are putative and require experimental validation.

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. While this compound has not been specifically detailed, analysis of structurally analogous compounds reveals a strong potential for interaction with key therapeutic targets in oncology and inflammation. This guide consolidates preclinical data on these related molecules to illuminate the most probable mechanisms of action and therapeutic opportunities for this compound. The primary putative targets identified are Receptor Tyrosine Kinases (RTKs) involved in angiogenesis, Poly(ADP-ribose) Polymerase (PARP) enzymes crucial for DNA damage repair, and Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Potential Therapeutic Targets

Based on the activity of structurally similar indazole-based compounds, the following are high-probability therapeutic targets for this compound.

Receptor Tyrosine Kinases (RTKs): VEGFR and PDGFR Families

A closely related 1H-indazole-urea compound, N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (Linifanib, ABT-869) , is a potent inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families.[1][2][3] These RTKs are critical mediators of tumor angiogenesis and growth. Linifanib has been shown to inhibit KDR (VEGFR2), Flt-1 (VEGFR1), PDGFRβ, and FLT3.[4][5][6]

Quantitative Data for Linifanib (ABT-869):

| Target Kinase | IC50 (nM) - Cell-free Assay | IC50 (nM) - Cellular Autophosphorylation Assay |

| KDR (VEGFR2) | 4 | 2 (in HUAEC), 4 (in 3T3-KDR) |

| Flt-1 (VEGFR1) | 3 | - |

| PDGFRβ | 66 | 2 |

| CSF-1R | 3 | 7 |

| FLT3 | 4 | 1 (in MV-4-11) |

| Kit | 14 | 31 |

| Flt4 | 190 | - |

Data sourced from multiple preclinical studies.[1][4][5][7]

Poly(ADP-ribose) Polymerase (PARP)

The 2H-indazole scaffold is present in potent inhibitors of PARP1 and PARP2. A key example is 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib, MK-4827) , an approved therapeutic agent.[8][9] PARP enzymes are central to the repair of single-strand DNA breaks. Their inhibition leads to synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[10][11]

Quantitative Data for Niraparib (MK-4827):

| Target Enzyme | IC50 (nM) - Enzyme Assay | EC50 (nM) - Whole Cell Assay |

| PARP1 | 3.8 | 4 |

| PARP2 | 2.1 | - |

Data from in vitro and cellular assays.[8][9][12]

Cyclooxygenase-2 (COX-2)

Certain indazole derivatives have been designed as selective inhibitors of COX-2, an enzyme implicated in inflammation and carcinogenesis.[13][14] One such derivative, a 1,5-diaryl-1H-indazole, demonstrated potent and selective COX-2 inhibition. Given the structural similarities, this compound may also exhibit activity against COX-2.

Quantitative Data for a Lead Indazole COX-2 Inhibitor (Compound 16):

| Target Enzyme | IC50 (µM) |

| COX-2 | 0.409 |

| COX-1 | > 30 |

Data from an in vitro enzymatic cyclooxygenase inhibition assay.[14][15]

Signaling Pathways and Mechanisms of Action

VEGFR/PDGFR Signaling in Angiogenesis

Inhibition of VEGFR and PDGFR blocks the signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that tumors rely on for growth.[16][17][18]

Caption: Putative inhibition of VEGFR/PDGFR signaling by this compound.

PARP-mediated DNA Damage Repair

PARP1 is a sensor of DNA single-strand breaks (SSBs). It binds to damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair factors.[10][11][19] Inhibition of PARP traps the enzyme on DNA, leading to the formation of double-strand breaks (DSBs) during replication. In cells with deficient homologous recombination (e.g., BRCA1/2 mutants), these DSBs cannot be repaired, resulting in cell death.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence)

This protocol is adapted from methods used to characterize Linifanib (ABT-869).[4][5]

-

Reagents and Materials:

-

Recombinant kinase domains (e.g., KDR, PDGFRβ).

-

Biotinylated peptide substrate.

-

ATP.

-

Europium-cryptate-labeled anti-phosphotyrosine antibody.

-

Streptavidin-Allophycocyanin (SA-APC).

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

This compound serially diluted in DMSO.

-

384-well low-volume plates.

-

-

Procedure:

-

Add 2 µL of serially diluted this compound or DMSO vehicle control to assay wells.

-

Add 4 µL of kinase and biotinylated peptide substrate mix in assay buffer.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration typically near the Km for each kinase).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of detection mix (Eu-cryptate antibody and SA-APC in detection buffer).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a compatible HTRF reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the ratio of the 665 nm to 620 nm signals.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a four-parameter logistic fit.

-

PARP Inhibition Cellular Assay

This protocol is based on the whole-cell assay used for Niraparib (MK-4827).[8][12]

-

Reagents and Materials:

-

BRCA1-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control line (e.g., MDA-MB-231).

-

Complete cell culture medium.

-

This compound serially diluted in DMSO.

-

CellTiter-Blue® Cell Viability Assay reagent.

-

96-well black, clear-bottom plates.

-

-

Procedure:

-

Seed cells at a density of 2,000-5,000 cells/well in 180 µL of medium and incubate for 24 hours.

-

Add 20 µL of 10x concentrated this compound serial dilutions to the wells (final DMSO concentration <0.5%).

-

Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of CellTiter-Blue® reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure fluorescence with an excitation of 560 nm and an emission of 590 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to DMSO-treated control cells.

-

Plot the percent viability against the logarithm of the inhibitor concentration.

-

Determine the CC50 (50% cytotoxic concentration) value using non-linear regression.

-

COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits.[20][21]

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme.

-

COX Assay Buffer.

-

COX Probe (e.g., ADHP).

-

Arachidonic Acid (substrate).

-

Heme.

-

This compound serially diluted in DMSO.

-

96-well black plate.

-

-

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, Heme, and COX Probe.

-

Add 80 µL of the reaction mix to each well.

-

Add 10 µL of diluted this compound (or known inhibitor control like Celecoxib) or DMSO vehicle.

-

Add 10 µL of human COX-2 enzyme to all wells except the background control.

-

Incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow Visualization

Caption: A generalized workflow for characterizing indazole-based inhibitors.

References

- 1. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linifanib - Wikipedia [en.wikipedia.org]

- 4. Linifanib (ABT-869) | CAS#:796967-16-3 | Chemsrc [chemsrc.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sinobiological.com [sinobiological.com]

- 18. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 19. mdpi.com [mdpi.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. abcam.com [abcam.com]

"solubility and stability of N-2H-Indazol-2-ylurea in different solvents"

For Researchers, Scientists, and Drug Development Professionals

Executive Summary